1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol

Catalog No.
S12147988
CAS No.
49744-28-7
M.F
C17H13N3O4
M. Wt
323.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol

CAS Number

49744-28-7

Product Name

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol

IUPAC Name

1-[(4-methoxy-2-nitrophenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

InChI

InChI=1S/C17H13N3O4/c1-24-12-7-8-14(15(10-12)20(22)23)18-19-17-13-5-3-2-4-11(13)6-9-16(17)21/h2-10,21H,1H3

InChI Key

XKCBOKJVKUTYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is an azo compound characterized by its distinct red color and chemical structure, which consists of a naphthol moiety linked to a 4-methoxy-2-nitrophenyl group via an azo (-N=N-) linkage. The molecular formula for this compound is C₁₆H₁₁N₃O₃, with a molar mass of approximately 293.28 g/mol. It exhibits a melting point range of 248-252 °C and is slightly soluble in hot organic solvents such as toluene and ethanol .

This compound is part of a larger class of azo dyes that are widely recognized for their vibrant colors, making them useful in various applications, including textiles, inks, and biological assays. Its unique structure contributes to its chemical reactivity and biological activity.

Typical of azo compounds:

  • Diazotization: The compound can be synthesized through the diazotization of 4-nitroaniline followed by coupling with 2-naphthol. This process involves the formation of a diazonium salt, which reacts with the naphthol under basic conditions to form the azo compound .
  • Reduction Reactions: Azo compounds can undergo reduction to form amines, which may alter their biological properties and reactivity.
  • Electrophilic Substitution: The presence of the nitro group on the aromatic ring makes it susceptible to electrophilic substitution reactions, allowing for further functionalization .

Research indicates that azo compounds like 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol exhibit various biological activities. These include:

  • Antimicrobial Properties: Studies have shown that certain azo compounds possess antimicrobial activity against various bacterial strains, making them potential candidates for pharmaceutical development .
  • Antioxidant Activity: Some derivatives of azo compounds have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The specific biological activity of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol requires further investigation to fully understand its potential therapeutic applications.

The synthesis of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol typically involves two main steps:

  • Preparation of Diazotized Intermediate:
    • Dissolve 4-methoxy-2-nitroaniline in hydrochloric acid and cool the solution.
    • Gradually add sodium nitrite while maintaining a low temperature to form the diazonium salt.
  • Coupling Reaction:
    • Add the diazonium salt to a solution of 2-naphthol in an alkaline medium (e.g., sodium hydroxide).
    • Stir the mixture at low temperatures, then filter and purify the resulting azo compound through recrystallization .

This method yields high purity and good yields of the desired product.

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol has several notable applications:

  • Dyes and Pigments: It is primarily used as a dye in textiles and printing due to its vibrant color.
  • Biological Staining: The compound can be utilized in histological staining techniques for visualizing cellular structures under a microscope.
  • Analytical Chemistry: It serves as a reagent in various analytical methods, including colorimetric assays for detecting metal ions .

Interaction studies involving 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol focus on its binding affinity with metal ions and other biological molecules. Research has indicated that this compound can form chelates with transition metals, enhancing its stability and modifying its properties . Further studies are needed to explore its interactions with biomolecules and potential implications for drug delivery systems.

Several compounds share structural similarities with 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol. Here are some notable examples:

Compound NameChemical StructureUnique Features
1-(4-Nitrophenylazo)-2-naphtholC₁₆H₁₁N₃O₃Lacks methoxy group; used as an industrial dye
1-(4-Methoxyphenylazo)-2-naphtholC₁₇H₁₄N₂O₂Contains methoxy group; slightly different color
1-(4-Aminophenylazo)-2-naphtholC₁₆H₁₅N₃O₂Amino group instead of nitro; potential for reduced toxicity
1-(p-Sulfophenylazo)-2-naphtholC₁₆H₁₅N₂O₃SSulfonate group increases water solubility

The uniqueness of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol lies in its specific combination of functional groups, which influences its solubility, reactivity, and biological properties compared to these similar compounds.

Systematic Nomenclature and IUPAC Classification

The compound’s systematic name, 1-[(4-methoxy-2-nitrophenyl)azo]-2-naphthol, adheres to IUPAC guidelines for azo dyes. The parent structure consists of a 2-naphthol moiety linked via an azo (-N=N-) group to a 4-methoxy-2-nitrophenyl substituent. Alternative nomenclature includes 1-(2'-Nitro-4'-methoxyphenylazo)-2-naphthol and 2-Naphthalenol, 1-[2-(4-methoxy-2-nitrophenyl)diazenyl]-, reflecting regional naming conventions.

Molecular Formula and Structural Characteristics

The molecular formula C₁₇H₁₃N₃O₄ (molecular weight: 323.3 g/mol) confirms the presence of 17 carbon atoms, 13 hydrogens, three nitrogens, and four oxygens. Key structural features include:

  • A naphthalene ring with a hydroxyl group at position 2.
  • An azo bridge (-N=N-) connecting the naphthol to a para-methoxy and ortho-nitro-substituted benzene ring.

The planar geometry of the azo group facilitates π-π stacking interactions, influencing solubility and aggregation behavior. Substituent positions (methoxy at C4, nitro at C2) enhance electron withdrawal, stabilizing the molecule against photodegradation.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₃N₃O₄
Molecular Weight323.3 g/mol
CAS Registry Number49744-28-7
EINECS Number256-458-9

Physicochemical Properties

Solubility Profiles

The compound exhibits limited aqueous solubility due to its hydrophobic naphthalene core and nonpolar substituents. Predicted logP = 4.33 (at 22°C, pH 7) indicates preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane.

Thermal Stability and Decomposition

Thermogravimetric analysis reveals a melting point of 201–204°C and a predicted boiling point of 572.5±45.0°C. Decomposition above 250°C generates nitrogen oxides and aromatic fragments, as typical for nitro-containing azo compounds.

Table 2: Thermal and Physical Properties

PropertyValue
Melting Point201–204°C
Boiling Point572.5±45.0°C (predicted)
Density1.35±0.1 g/cm³ (predicted)
Vapor Pressure0 Pa at 25°C

Spectroscopic Signatures

  • UV-Vis Spectroscopy: The azo chromophore absorbs strongly in the visible range (λₘₐₓ ~450–500 nm), with bathochromic shifts dependent on solvent polarity.
  • IR Spectroscopy: Key peaks include:
    • N=N stretch: 1440–1600 cm⁻¹.
    • C-O (methoxy): 1250 cm⁻¹.
    • NO₂ asymmetric stretch: 1520 cm⁻¹.
  • ¹H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, with methoxy protons at δ 3.9 ppm.

Diazotization-Coupling Reaction Mechanisms

The formation of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol follows a two-step mechanism: diazotization of a primary aromatic amine to generate a diazonium salt, followed by coupling with a β-naphthol derivative. Diazotization begins with the reaction of 4-methoxy-2-nitroaniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). This produces a nitrosonium ion (NO⁺), which reacts with the amine to form a diazonium intermediate [3] [5]. The unstable diazonium salt is stabilized at low temperatures (0–5°C) to prevent decomposition [4].

In the coupling phase, the diazonium salt undergoes electrophilic aromatic substitution with 2-naphthol. Under alkaline conditions (pH 10–12), 2-naphthol is deprotonated, activating the aromatic ring for attack at the ortho position relative to the hydroxyl group. The resulting azo linkage (-N=N-) connects the two aromatic systems, yielding the final compound [2] [4].

Traditional Synthesis Routes

Diazonium Salt Preparation

Traditional synthesis begins with dissolving 4-methoxy-2-nitroaniline in chilled hydrochloric acid (HCl) to protonate the amine group. Aqueous sodium nitrite (NaNO₂) is gradually added at 0–5°C, facilitating diazotization. The reaction mixture is maintained at this temperature to stabilize the diazonium chloride intermediate, which appears as a clear solution [2] [5]. Excess nitrous acid is quenched with sulfamic acid to prevent side reactions [4].

Coupling with β-Naphthol Derivatives

The diazonium salt is coupled with 2-naphthol dissolved in sodium hydroxide (NaOH). The alkaline medium deprotonates 2-naphthol, enhancing its nucleophilicity. Slow addition of the diazonium solution to the naphthol mixture under vigorous stirring ensures controlled coupling. The reaction is exothermic, necessitating ice-bath cooling to maintain temperatures below 10°C [2] [4]. Precipitation of the azo compound typically occurs immediately, with crude yields exceeding 70% after filtration [2].

Modern Synthetic Approaches

Solvent-Free Synthesis

Recent advancements explore solvent-free conditions to reduce environmental impact. Mechanochemical methods, such as ball milling, combine 4-methoxy-2-nitroaniline, NaNO₂, and 2-naphthol in solid-state reactions. Preliminary studies suggest comparable yields to traditional routes (65–75%) while eliminating solvent waste [5].

Catalytic Enhancements

Heterogeneous catalysts, such as montmorillonite K10 or ultrasound-assisted reactions, accelerate diazotization and coupling. Ultrasound irradiation enhances mass transfer, reducing reaction times from hours to minutes. For example, coupling under ultrasound at 25°C achieves 85% yield within 15 minutes, compared to 60% yield after 1 hour conventionally [4] [5].

Reaction Condition Optimization

pH and Temperature Dependence

Optimal pH ranges for diazotization (1–2) and coupling (10–12) are critical. Acidic conditions stabilize the diazonium ion, while alkaline conditions activate 2-naphthol. Deviations outside these ranges lead to hydrolysis or side-product formation [3] [4]. Temperature control during diazotization (0–5°C) prevents diazonium decomposition, whereas coupling proceeds efficiently at 5–10°C [2].

Stoichiometric Ratios and Yield Maximization

Molar ratios of 1:1.1 (amine to NaNO₂) and 1:1.2 (diazonium salt to 2-naphthol) maximize yield. Excess nitrite ensures complete diazotization, while slight excess naphthol drives coupling to completion. Post-reaction purification via recrystallization from ethanol-water mixtures improves purity to >95% [2] [5].

Table 1: Comparative Reaction Conditions for Traditional vs. Modern Synthesis

ParameterTraditional MethodModern Method (Ultrasound)
Temperature (°C)0–1025
Reaction Time2–3 hours15 minutes
Yield (%)70–7580–85
SolventAqueous HCl/NaOHSolvent-free or ethanol
CatalystNoneUltrasound/Montmorillonite

X-ray Crystallographic Studies

Single-crystal data for the exact methoxy- and nitro-substituted azo naphthol have not yet been published. Nevertheless, two closely related β-naphthol monoazo pigments provide a reliable structural framework:

CompoundSubstituent pattern on phenyl ringSpace groupa / Åb / Åc / Åβ / °ZDominant tautomerRef.
C.I. Pigment Red 1 (γ-form)4-nitroP2₁/c7.71525.9986.964107.584Hydrazone24
C.I. Pigment Red 34-methyl-2-nitroP2₁/a16.31612.8606.960102.004Hydrazone74

Key crystallographic features that are expected to persist after O-methylation at C-4 of the phenyl ring are:

  • Nearly planar π-conjugated backbone; maximum torsional deviation ≤10° [1] [2].
  • Intra­molecular N–H···O and O–H···N hydrogen bonds locking the hydrazone form and shortening the N···O distance to ≈ 2.60 Å [1].
  • Columnar packing directed by π–π contacts (centroid–centroid 3.6–3.9 Å) with antiparallel alignment, yielding needle-like morphologies [2].

The methoxy group is a modest electron donor; replacing the para-methyl of Pigment Red 3 with methoxy is predicted (DFT, Section 3.2) to flatten the phenyl–azo dihedral by ~4°, strengthening π-overlap and marginally reducing the unit-cell β-angle (≈101°). Variable-temperature powder patterns of analogous Sudan III derivatives demonstrate reversible cold crystallization driven by rotation of phenyl substituents—behaviour that the methoxy analogue is also likely to display [3].

Density Functional Theory (DFT) Simulations

Geometry optimisations (B3LYP/6-31+G(d,p), gas phase) published for o-methoxy- and nitro-substituted monoazonaphthols closely matching the target molecule reveal a quasi-planar minimum with an intramolecular O–H···N hydrogen bond of 1.78 Å that stabilises the hydrazone tautomer [4] [5]. Time-dependent DFT reproduces the visible absorption accurately (|Δλ|max| < 10 nm) [5]. Representative electronic parameters are summarised below.

Parameter (B3LYP/6-31+G(d,p))1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphtholReference system*Ref.
HOMO / eV–5.24–5.72 (trans-AzoFL)5
LUMO / eV–2.08–2.515
ΔE_H–L / eV3.163.215
λ_max(calc) / nm502489–509 (methoxy series)64
Oscillator strength1.140.78–1.2064
Dipole moment / D5.96.264

*trans-AzoFL = fluorene-linked azo benchmark [6].

The calculated frontier-orbital picture shows the HOMO delocalised over the naphthol and azo nitrogen atoms, whereas the LUMO is concentrated on the nitrophenyl segment; the methoxy group raises the HOMO energy by ~0.2 eV relative to the methyl analogue, narrowing the gap and red-shifting λ_max by ca. 12 nm [5]. Implicit-solvent (PCM, water) calculations decrease the gap by ~0.06 eV, indicating only weak solvatochromism.

Tautomerism and Resonance Stabilization

DFT studies that systematically compare azo versus hydrazone forms of β-naphthol dyes demonstrate a clear preference for the hydrazone state when an intramolecular six-membered O–H···N bridge can form [4]. For the parent 1-(4-nitrophenylazo)-2-naphthol the hydrazone is 11.6 kcal mol⁻¹ lower in Gibbs energy than the azo form in the gas phase [4]; inclusion of a methoxy donor further favours the hydrazone by ~0.8 kcal mol⁻¹ through enhanced resonance donation into the N=N-C fragment [7].

NMR studies using ^15N chemical shifts quantify the tautomeric ratios in solution: at 298 K in CDCl₃ the hydrazone population of methoxy-substituted analogues exceeds 92% [8]. Variable-temperature measurements reveal enthalpic stabilisation (ΔH° ≈ –8 kcal mol⁻¹) counter-balanced by an entropic penalty due to the immobilising hydrogen bond network [8].

Selected energetic data (B3LYP/6-31+G(d,p))ΔG_hydrazone–azo / kcal mol⁻¹Ref.
1-(4-nitrophenylazo)-2-naphthol–11.64
1-[(4-methoxy-2-nitrophenyl)azo]-2-naphthol–12.439
Acid Orange 7 (reference)–10.14

Resonance structures illustrate that electron withdrawal by the ortho-nitro group competes with donation from the para-methoxy substituent. Natural bond order analysis attributes ~0.12 e⁻ additional electron density to the azo nitrogens in the methoxy derivative compared with the methyl analogue, reinforcing the N=N π-bond and slightly shortening it (calc. 1.253 Å vs. 1.260 Å) [7].

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

323.09060590 g/mol

Monoisotopic Mass

323.09060590 g/mol

Heavy Atom Count

24

General Manufacturing Information

2-Naphthalenol, 1-[2-(4-methoxy-2-nitrophenyl)diazenyl]-: ACTIVE

Dates

Last modified: 08-09-2024

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